ChaetomellicAcidBAnhydride-d3
Description
Contextualization of Chaetomellic Acid B Anhydride (B1165640) within Natural Product Chemistry or Synthetic Compound Research
Chaetomellic acids are naturally occurring substances first isolated from the coelomycete Chaetomella acutiseta. researchgate.netnih.gov These compounds, including Chaetomellic Acid A and B, are notable for their biological activity. Specifically, they are recognized as potent and highly specific inhibitors of Ras farnesyl-protein transferase (PFTase), an enzyme implicated in certain cancers. researchgate.netclockss.org The natural tendency of chaetomellic acids to dehydrate leads to the formation of their respective anhydrides, which are often the forms isolated and synthesized in laboratory settings. nih.govclockss.org The synthesis of Chaetomellic Acid B Anhydride has been a subject of interest in organic chemistry, with various synthetic routes developed to access this and related structures. nih.govunmul.ac.id
The general structure of Chaetomellic Acid B Anhydride features a maleic anhydride core with alkyl substituents. This structural motif is found in a number of other biologically active natural products. researchgate.netresearchgate.netncl.res.in
Significance of Deuterated Analogues in Contemporary Chemical and Biological Research
The replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), creates deuterated analogues of chemical compounds. This seemingly minor change imparts unique properties that are highly valuable in modern research. clearsynth.com Deuterated compounds are stable, non-radioactive, and generally exhibit similar chemical behavior to their non-deuterated counterparts. clearsynth.comresearchgate.net
The primary applications of deuterated compounds in research include:
Mechanistic Studies: Deuterium labeling allows researchers to trace the path of molecules through complex chemical reactions, providing insights into reaction mechanisms and kinetics. clearsynth.comthalesnano.com
Pharmacokinetic Investigations: In drug discovery and development, deuterated compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. thalesnano.comisowater.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to slower metabolic breakdown, a phenomenon known as the kinetic isotope effect.
Analytical Standards: Deuterated compounds serve as excellent internal standards in mass spectrometry (MS) analysis. thalesnano.com Their slightly higher mass allows for clear differentiation from the non-deuterated analyte, leading to more accurate and reliable quantification. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are routinely used in NMR to avoid interference from solvent protons, resulting in cleaner spectra and more precise structural determination. clearsynth.comthalesnano.com
Overview of Academic Research Trajectories for ChaetomellicAcidBAnhydride-d3
Given the biological activity of the parent compound, research involving Chaetomellic Acid B Anhydride-d3 would likely focus on its potential as a tool to investigate biochemical pathways. As an inhibitor of Ras farnesyl-protein transferase, the deuterated analogue could be employed in studies aimed at understanding the enzyme's mechanism of action in greater detail.
Furthermore, its use as an internal standard for quantitative mass spectrometry would be a significant application. This would enable precise measurement of the non-deuterated Chaetomellic Acid B Anhydride in various biological matrices, which is crucial for pharmacokinetic and metabolic studies. The investigation of its metabolic fate, and how the deuterium labeling might affect its stability and inhibitory activity, would also be a key area of research.
| Property | Value |
| Chemical Formula | C21H31D3O3 |
| Base Compound | Chaetomellic Acid B Anhydride |
| Base Compound CAS Number | 84306-79-6 scbt.com |
| Base Compound Molecular Formula | C21H34O3 scbt.com |
| Base Compound Molecular Weight | 334.49 g/mol scbt.com |
Structure
2D Structure
Properties
IUPAC Name |
3-hexadec-7-enyl-4-methylfuran-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(2)20(22)24-21(19)23/h10-11H,3-9,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEHXKQBMVJVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC1=C(C(=O)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origin, Biosynthesis, and Synthetic Endeavors of Chaetomellicacidbanhydride
Isolation and Natural Occurrence of Chaetomellic Acid B Anhydride (B1165640)
Microorganismal or Plant Source Identification
Chaetomellic Acid B Anhydride is a secondary metabolite produced by the fungus Chaetomella acutiseta. nih.gov This microorganism is the primary known natural source of this compound. The production of chaetomellic acids, including both A and B forms, appears to be a characteristic feature of the genus Chaetomella. nih.gov
Extraction and Purification Methodologies
Detailed, step-by-step protocols for the extraction and purification of Chaetomellic Acid B Anhydride from Chaetomella acutiseta cultures are not extensively described in the currently available scientific literature. General methods for isolating fungal secondary metabolites typically involve solvent extraction of the fungal mycelium and/or the culture broth, followed by various chromatographic techniques to separate and purify the compounds of interest.
Proposed Biosynthetic Pathways of Chaetomellic Acid B Anhydride
The biosynthesis of Chaetomellic Acid B Anhydride has not been fully elucidated. However, based on its chemical structure as a substituted maleic anhydride with a long alkyl chain, it is classified as a polyketide. rsc.org Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).
Precursor Identification Studies
Specific precursor feeding studies to definitively identify the building blocks of the Chaetomellic Acid B Anhydride backbone in Chaetomella acutiseta have not been reported in the available literature. However, the general model for polyketide biosynthesis suggests that the backbone is assembled from simple acyl-CoA precursors. The biosynthesis is likely initiated with a starter unit, followed by successive condensations with extender units, typically malonyl-CoA or methylmalonyl-CoA. nih.govresearchgate.net The unsaturated alkyl chain of Chaetomellic Acid B Anhydride suggests the involvement of specific fatty acid precursors or modifications by desaturase enzymes during the polyketide assembly. frontiersin.org
Enzymatic Transformations and Pathway Intermediates
The precise enzymatic transformations and the sequence of intermediates in the biosynthetic pathway of Chaetomellic Acid B Anhydride are currently unknown. The formation of the maleic anhydride ring is a key step, and in other fungal maleidride biosyntheses, this is proposed to occur through the dimerization of monomeric polyketide precursors. rsc.org The process likely involves a series of enzymatic reactions including condensation, reduction, and dehydration, catalyzed by the various domains of a PKS enzyme. The introduction of the double bond in the hexadecenyl side chain is also a key enzymatic step, likely catalyzed by a desaturase.
Genetic Basis of Biosynthesis
The genetic basis for the biosynthesis of Chaetomellic Acid B Anhydride in Chaetomella acutiseta has not been identified. It is hypothesized that the genes encoding the biosynthetic enzymes, including the core PKS, are organized in a biosynthetic gene cluster (BGC). frontiersin.orgmdpi.com The identification and characterization of this BGC would be essential to fully understand the biosynthesis of this compound. However, genomic information for the genus Chaetomella is not widely available, which has hindered the identification of the specific PKS genes and the associated BGC responsible for chaetomellic acid production. nih.gov
Data Tables
Table 1: Chemical Properties of Chaetomellic Acid B Anhydride
| Property | Value |
| Molecular Formula | C₂₁H₃₄O₃ |
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | 3-[(Z)-hexadec-7-enyl]-4-methylfuran-2,5-dione |
| CAS Number | 84306-79-6 |
Source: PubChem CID 10314856 nih.gov
Table 2: Chemical Properties of Chaetomellic Acid B Anhydride-d3
| Property | Value |
| Molecular Formula | C₂₁H₃₁D₃O₃ |
| Molecular Weight | 337.51 g/mol |
| Synonyms | (Z)-3-(7-Hexadecenyl)-4-(methyl-d3)-2,5-furandione; Chaetomellic Anhydride B-d3 |
Source: Pharmaffiliates pharmaffiliates.com
Total Synthesis Strategies for Chaetomellic Acid B Anhydride
The journey to synthesize Chaetomellic Acid B Anhydride has spurred the development of innovative chemical transformations and strategic disconnections of its complex framework.
Retrosynthetic Analysis and Key Disconnections
A critical starting point in the total synthesis of any complex molecule is a thorough retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For Chaetomellic Acid B Anhydride, a primary disconnection strategy focuses on the bond between the alkyl chain and the maleic anhydride core. This leads to two key fragments: a functionalized maleic anhydride derivative and a corresponding alkyl metallic species.
Another strategic disconnection involves the formation of the maleic anhydride ring itself at a late stage of the synthesis. This approach often simplifies the handling of sensitive intermediates and allows for the prior establishment of the correct stereochemistry on the side chain.
A notable one-step approach to Chaetomellic Anhydrides A and B involves the Barton radical decarboxylation. rsc.org This method utilizes the irradiation of thiohydroxamic esters derived from the corresponding carboxylic acids in the presence of citraconic anhydride, offering an expeditious route to the target molecules. rsc.org
Stereoselective and Regioselective Synthetic Approaches
The synthesis of Chaetomellic Acid B Anhydride necessitates precise control over stereochemistry and regiochemistry, particularly in the construction of the substituted maleic anhydride moiety. One of the significant challenges lies in the stereocontrolled formation of the tetrasubstituted olefin within the anhydride ring. tandfonline.com
Various strategies have been explored to achieve this. For instance, approaches involving the stereoselective addition of organometallic reagents to activated alkynes have been investigated to set the geometry of the double bond. Furthermore, regioselective alkylation of pre-formed succinic anhydride derivatives has been employed to introduce the two distinct alkyl chains at the correct positions.
A novel total synthesis of Chaetomellic Anhydrides A and B has been reported that proceeds via a unique succinate (B1194679) to maleate (B1232345) oxidation, highlighting an innovative method to construct the core anhydride structure. acs.org
Development of Novel Methodologies in Synthesis
The pursuit of more efficient and elegant syntheses of Chaetomellic Acid B Anhydride has led to the development of new synthetic methodologies. The aforementioned Barton radical decarboxylation represents a significant advancement, providing a direct and rapid route to the anhydride core. rsc.org Additionally, the development of novel oxidation methods to convert substituted succinates to the corresponding maleates has proven to be a valuable tool in the synthesis of this class of natural products. acs.org
The synthesis of analogues of Chaetomellic Acid A has also contributed to the synthetic arsenal, with multi-step linear syntheses being developed that could potentially be adapted for the synthesis of Chaetomellic Acid B Anhydride. stcloudstate.edu
Synthetic Approaches for Deuterium (B1214612) Labeling to Yield ChaetomellicAcidBAnhydride-d3
Isotopically labeled compounds are invaluable tools in various scientific disciplines, including drug metabolism studies and mechanistic investigations. The synthesis of this compound, a deuterated analogue, presents its own unique set of challenges and requires specialized synthetic strategies.
Site-Specific Deuteration Methodologies
While specific methodologies for the synthesis of this compound are not extensively detailed in the public domain, general strategies for site-specific deuteration of organic molecules can be conceptually applied. A common approach involves the use of deuterated building blocks in the synthetic sequence. For instance, a deuterated alkyl chain could be introduced via a cross-coupling reaction with a suitable maleic anhydride precursor.
Another powerful technique is the use of transition metal-catalyzed C-H activation/deuteration. This allows for the direct replacement of hydrogen atoms with deuterium at specific positions on a pre-existing molecular scaffold. Such methods offer the advantage of introducing the isotopic label at a late stage of the synthesis.
General methods for the site-specific and degree-controlled alkyl deuteration via copper-catalyzed redox-neutral deacylation have been developed, which could potentially be applied to intermediates in the synthesis of Chaetomellic Acid B Anhydride. nih.govorganic-chemistry.org
Challenges and Strategies in Isotopic Labeling
A primary challenge in the synthesis of deuterated compounds is preventing isotopic scrambling, where the deuterium label is unintentionally distributed to other positions in the molecule. This requires careful selection of reaction conditions and reagents that are compatible with the isotopic label.
Another challenge is achieving high levels of deuterium incorporation at the desired position. This often necessitates the use of highly enriched deuterium sources and optimized reaction conditions to drive the deuteration reaction to completion.
Deuterium Incorporation Efficiency and Purity Assessment
The synthesis of isotopically labeled compounds such as Chaetomellic Acid B Anhydride-d3 is a meticulous process where the efficiency of deuterium incorporation and the final purity of the compound are of paramount importance for its intended applications, particularly in metabolic studies and as an internal standard in mass spectrometry-based quantification. The assessment of these two parameters requires sophisticated analytical techniques to ensure the final product meets stringent quality criteria.
Deuterium Incorporation Efficiency
Deuterium incorporation efficiency refers to the extent to which deuterium atoms have replaced the intended hydrogen atoms in the molecular structure of Chaetomellic Acid B Anhydride. The molecular formula of the deuterated compound, C21H31D3O3, indicates the targeted incorporation of three deuterium atoms. The efficiency of this incorporation is a critical measure of the success of the synthetic route.
Several analytical methods are employed to determine the level of deuterium incorporation. Mass spectrometry (MS) is a primary tool for this purpose. High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio (m/z) of the molecular ion. By analyzing the isotopic distribution in the mass spectrum, the percentage of molecules that have incorporated one, two, or three deuterium atoms can be quantified.
For instance, a hypothetical analysis of a synthesized batch of Chaetomellic Acid B Anhydride-d3 might yield the following distribution of isotopologues, which are molecules that differ only in their isotopic composition.
Table 1: Hypothetical Isotopologue Distribution of Chaetomellic Acid B Anhydride-d3 from Mass Spectrometry
| Isotopologue | Description | Relative Abundance (%) |
| d0 | No deuterium incorporation | 1.2 |
| d1 | One deuterium atom incorporated | 3.5 |
| d2 | Two deuterium atoms incorporated | 8.7 |
| d3 | Three deuterium atoms incorporated | 86.6 |
From this illustrative data, the deuterium incorporation efficiency for the d3 species would be 86.6%. The presence of d0, d1, and d2 species indicates incomplete deuteration during the synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for assessing deuterium incorporation. ¹H NMR can be used to observe the disappearance of signals corresponding to the protons that have been replaced by deuterium. The integration of the remaining proton signals in the target region, relative to a non-deuterated internal standard or other unaffected protons in the molecule, allows for the calculation of the extent of deuteration.
Conversely, ²H NMR (deuterium NMR) can directly detect the presence of deuterium atoms at specific positions in the molecule. The chemical shifts in a ²H NMR spectrum are analogous to those in a ¹H NMR spectrum, confirming the location of the deuterium labels. The relative integrals of the deuterium signals can provide a quantitative measure of the isotopic enrichment at each labeled site.
Purity Assessment
The purity of Chaetomellic Acid B Anhydride-d3 is assessed in two distinct aspects: chemical purity and isotopic purity.
Chemical Purity: This refers to the absence of any other chemical compounds in the final product. Standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (LC-MS and GC-MS), are employed to separate and identify any chemical impurities. The chemical purity is typically expressed as a percentage, with values exceeding 98% or 99% being common for high-quality analytical standards.
Isotopic Purity: This is a measure of the percentage of the compound that is the desired deuterated isotopologue (d3) relative to the total amount of all isotopologues (d0, d1, d2, d3, etc.). It is a crucial parameter for applications where the isotopic label is used for quantification. High isotopic purity is essential to minimize interference from unlabeled or partially labeled species. Isotopic purity is calculated from the relative abundances of the different isotopologues as determined by mass spectrometry.
Using the data from Table 1, the isotopic purity would be calculated as:
Isotopic Purity (%) = [Abundance of d3 / (Abundance of d0 + d1 + d2 + d3)] x 100
Isotopic Purity (%) = [86.6 / (1.2 + 3.5 + 8.7 + 86.6)] x 100 = 86.6%
A comprehensive purity assessment would therefore involve a combination of these techniques to provide a complete profile of the synthesized Chaetomellic Acid B Anhydride-d3. The results of these analyses are typically summarized in a certificate of analysis for a commercial product.
Table 2: Illustrative Purity Assessment Data for Chaetomellic Acid B Anhydride-d3
| Parameter | Method | Specification | Result |
| Chemical Purity | HPLC-UV | ≥98.0% | 99.2% |
| Isotopic Purity (d3) | HRMS | ≥95.0% | 97.5% |
| Deuterium Incorporation | ¹H NMR / ²H NMR | Conforms to structure | Confirmed |
This rigorous assessment ensures that the Chaetomellic Acid B Anhydride-d3 is suitable for its intended scientific use, providing researchers with a reliable and well-characterized analytical standard.
Advanced Structural Characterization and Elucidation Research for Chaetomellicacidbanhydride D3
Spectroscopic Analysis for Confirmation and Elucidation of Deuterated Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²D, COSY, HSQC, HMBC, NOESY)
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of Chaetomellic Acid B Anhydride-d3. A suite of NMR experiments is used to probe the molecular structure in detail.
¹H NMR: In the proton NMR spectrum, the primary confirmation of deuteration is the absence of a signal at the position corresponding to the labeled methyl group. The remaining protons, particularly those adjacent to the anhydride (B1165640) ring and along the unsaturated alkyl chain, would be assigned based on their chemical shifts (ppm), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J in Hz). Protons on carbons adjacent to the carbonyl groups are typically deshielded and appear near 2.0-2.5 ppm. libretexts.org
¹³C NMR: The carbon-13 spectrum provides a map of the carbon skeleton. The carbon atom bonded to the deuterium (B1214612) atoms (C-D) will exhibit a characteristic multiplet (typically a triplet) due to spin-spin coupling with deuterium (spin I=1) and a slight upfield shift known as an isotopic effect. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum.
²D NMR: Deuterium NMR directly detects the presence and location of the deuterium label, showing a signal at the chemical shift corresponding to the labeled position. This provides definitive evidence of successful isotopic incorporation.
2D NMR (COSY, HSQC, HMBC, NOESY):
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the long alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connection between the alkyl chain and the methyl-substituted furan-2,5-dione ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the molecule's conformation in solution.
| Technique | Purpose in Analyzing Chaetomellic Acid B Anhydride-d3 |
| ¹H NMR | Confirm absence of proton signal at deuterated site; assign remaining proton signals. |
| ¹³C NMR | Map carbon framework; identify C-D bond via splitting and isotopic shift. |
| ²D NMR | Directly detect and confirm the location of the deuterium label. |
| COSY | Establish ¹H-¹H spin-spin coupling networks within the alkyl chain. |
| HSQC | Correlate directly bonded ¹H and ¹³C atoms for unambiguous assignment. |
| HMBC | Determine long-range ¹H-¹³C correlations to connect molecular fragments. |
| NOESY | Elucidate through-space proton proximities to define solution-state conformation. |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity
HRMS is essential for confirming the elemental composition and assessing the isotopic purity of Chaetomellic Acid B Anhydride-d3. The technique provides a highly accurate mass-to-charge (m/z) ratio. The expected molecular weight for the d3-labeled compound is approximately 337.51 g/mol , which is three mass units higher than the non-labeled Chaetomellic Acid B Anhydride (molecular weight ~334.5 g/mol ). pharmaffiliates.comnih.gov By analyzing the isotopic distribution of the molecular ion peak, the degree of deuterium incorporation can be quantified, ensuring high isotopic purity.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. For Chaetomellic Acid B Anhydride-d3, the most characteristic feature is the pair of strong carbonyl (C=O) stretching bands typical for cyclic anhydrides, appearing in the region of 1760-1870 cm⁻¹. spectroscopyonline.com One band corresponds to the symmetric C=O stretch and the other to the asymmetric stretch. koyonchem.comuobabylon.edu.iq The long aliphatic chain will produce prominent C-H stretching bands around 2850-2960 cm⁻¹. researchgate.net The incorporation of deuterium will introduce C-D stretching vibrations at a lower frequency (around 2100-2200 cm⁻¹) than C-H bonds, providing further evidence of deuteration.
UV-Vis Spectroscopy: The maleic anhydride moiety acts as a chromophore. The electronic transitions, typically π → π* transitions within the conjugated system of the furan-2,5-dione ring, will result in absorption in the UV region. While not providing detailed structural information, it confirms the presence of the core ring structure.
| Spectroscopy | Vibrational/Electronic Transition | Expected Wavenumber/Wavelength |
| IR | Asymmetric & Symmetric C=O Stretch | 1760 - 1870 cm⁻¹ |
| IR | Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ |
| IR | C-D Stretch | ~2100 - 2200 cm⁻¹ |
| UV-Vis | π → π* Transition | UV Region |
Vibrational and Electronic Circular Dichroism (VCD/ECD) for Absolute Configuration Assignment
Since Chaetomellic Acid B Anhydride possesses a chiral center, determining its absolute configuration is critical. VCD and ECD are powerful chiroptical techniques used for this purpose, especially when single crystals for X-ray analysis are unavailable. spectroscopyeurope.com
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
ECD measures the same phenomenon but in the ultraviolet-visible region of the spectrum.
The experimental VCD and ECD spectra are compared with spectra predicted by quantum chemical calculations (often using Density Functional Theory, DFT) for a specific enantiomer (e.g., the R or S configuration). nih.govschrodinger.com A match between the experimental and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the molecule in solution. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive, atom-level picture of a molecule's three-dimensional structure in the solid state. If a suitable single crystal of Chaetomellic Acid B Anhydride-d3 can be grown, this technique can precisely determine bond lengths, bond angles, and the absolute configuration without ambiguity. While obtaining high-quality crystals can be challenging, a successful crystallographic analysis would provide an unequivocal confirmation of the molecular structure elucidated by spectroscopic and computational methods.
Computational Chemistry in Structure Elucidation
Computational chemistry, particularly DFT, is a vital component of modern structural elucidation. mdpi.com It is used synergistically with experimental techniques to refine and confirm structural assignments. bohrium.comnih.gov
NMR Prediction: DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts. rsc.org By calculating the theoretical spectrum for a proposed structure and comparing it to the experimental data, assignments can be verified with a high degree of confidence. researchgate.netfrontiersin.org
VCD/ECD Simulation: As mentioned, computational modeling is essential for interpreting VCD and ECD spectra to determine absolute configuration. nih.gov Theoretical spectra for possible stereoisomers are generated and compared against the experimental results.
Conformational Analysis: Computational methods are used to identify the lowest energy conformations of the molecule. This is crucial because the observed spectroscopic properties are an average of all conformations present in the sample.
By integrating these advanced analytical and computational methods, a complete and unambiguous structural characterization of Chaetomellic Acid B Anhydride-d3 can be achieved, ensuring its suitability for its intended applications.
Chemical Modification and Derivative Research of Chaetomellicacidbanhydride
Design Principles for Structural Analogues and Derivatives
The design of structural analogues for compounds featuring a maleic anhydride (B1165640) moiety, such as Chaetomellic Acid B Anhydride, is guided by several core principles aimed at probing the structure-activity relationship (SAR). researchgate.netnih.gov The primary goals are to enhance potency, improve selectivity, and elucidate the molecular interactions with the biological target, farnesyltransferase.
Key design considerations include:
Modification of the Alkyl Chain: The long (Z)-7-hexadecenyl side chain is a primary target for modification. chemspider.com Design strategies involve altering the chain length, degree of saturation, and the position of the double bond. These changes are intended to investigate the role of the hydrophobic chain in binding to the enzyme's active site.
Substitution on the Maleic Anhydride Ring: The methyl group on the furan-2,5-dione ring is another point for modification. chemspider.com Introducing different alkyl or functional groups can influence the electronic properties and steric profile of the molecule, potentially affecting its reactivity and binding affinity.
Ring-Opening and Derivatization: The inherent reactivity of the anhydride group allows for its conversion into a variety of dicarboxylic acid derivatives, such as esters and amides. This strategy aims to explore the importance of the cyclic anhydride structure for biological activity and to introduce new functional groups that can form additional interactions with the target protein. researchgate.net
Bioisosteric Replacement: Replacing the anhydride ring with other five-membered heterocyclic systems can help determine the essential structural requirements for inhibition. This approach assesses whether the specific arrangement of carbonyl groups and the oxygen heteroatom in the anhydride are critical for its function.
Synthetic Strategies for Derivative Libraries
The creation of derivative libraries is essential for systematic SAR studies. The maleic anhydride core of Chaetomellic Acid B is particularly amenable to various synthetic transformations. researchgate.net
The high reactivity of the acid anhydride functional group toward nucleophiles is a cornerstone of derivative synthesis. libretexts.org Alcohols (alcoholysis) and amines (aminolysis) readily react with the anhydride to yield esters and amides, respectively, through a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org This reaction opens the anhydride ring to form a carboxylic acid at one carbonyl and an ester or amide at the other. libretexts.org
The general reaction proceeds as follows:
A nucleophile (alcohol or amine) attacks one of the electrophilic carbonyl carbons of the anhydride. libretexts.org
The tetrahedral intermediate formed collapses, leading to the cleavage of the C-O bond within the anhydride ring. youtube.com
This results in the formation of a mono-ester or mono-amide of the corresponding dicarboxylic acid. libretexts.org
These reactions are often facilitated by a base like pyridine (B92270) to neutralize the carboxylic acid byproduct. libretexts.orglibretexts.org
| Nucleophile | Reagent Example | Resulting Functional Group | Derivative Class |
| Alcohol | Methanol (B129727) (CH₃OH) | Ester and Carboxylic Acid | Methyl ester derivative |
| Primary Amine | Ethylamine (CH₃CH₂NH₂) | Amide and Carboxylic Acid | Ethyl amide derivative |
| Secondary Amine | Diethylamine ((CH₃CH₂)₂NH) | Amide and Carboxylic Acid | Diethyl amide derivative |
This interactive table summarizes the common nucleophilic addition reactions for derivatization.
Modifying the core ring structure and its substituents requires more complex synthetic routes, often starting from different precursors. An expeditious one-step synthesis of chaetomellic anhydrides and their analogues has been achieved through Barton radical decarboxylation, where thiohydroxamic esters derived from carboxylic acids are irradiated in the presence of citraconic anhydride. rsc.org Other approaches involve multi-step syntheses that allow for the construction of the disubstituted maleic anhydride segment with various side chains. researchgate.netacs.org These methods provide access to analogues where the methyl group or the hexadecenyl chain are replaced, allowing for a thorough investigation of SAR. researchgate.net
SAR studies are fundamental to medicinal chemistry and have been applied to compounds with maleic anhydride structures to understand how chemical structure correlates with biological activity. researchgate.netnih.gov
Systematic modification of Chaetomellic Acid B Anhydride's functional groups and subsequent biological evaluation provide critical insights into the molecular requirements for potent farnesyltransferase inhibition.
The Anhydride Moiety: The electrophilic nature of the anhydride ring is often crucial for activity, potentially reacting with nucleophilic residues (e.g., cysteine or lysine) in the enzyme's active site to form a covalent bond. Ring-opening to the dicarboxylic acid or conversion to esters and amides typically leads to a significant change in inhibitory activity, helping to confirm the role of the intact anhydride.
The Alkyl Side Chain: The length, conformation, and saturation of the C16 alkyl chain are critical for hydrophobic interactions within the enzyme's binding pocket. Studies on analogues of related compounds have shown that variations in this chain can dramatically alter potency. For instance, SAR studies on other complex natural products show that cytotoxicity can be positively correlated with the size of substituents. nih.gov A systematic variation of this chain in Chaetomellic Acid B derivatives would clarify the optimal requirements for binding.
Substitution at the C-4 Position: The methyl group at the C-4 position of the furan-dione ring also contributes to the binding affinity. Replacing it with larger alkyl groups or functional groups capable of hydrogen bonding could either enhance or diminish activity depending on the steric and electronic complementarity with the active site.
| Compound | Modification | Expected Impact on Farnesyltransferase Inhibition |
| Derivative 1 | Ring-opening to dicarboxylic acid | Likely decrease in activity, suggesting the anhydride is key. |
| Derivative 2 | Saturation of the alkyl chain (hexadecyl) | Potential change in binding affinity due to altered chain conformation. |
| Derivative 3 | Shortening of the alkyl chain (e.g., to C12) | Probable decrease in activity due to reduced hydrophobic contact. |
| Derivative 4 | Replacement of C-4 methyl with ethyl | Possible steric hindrance, potentially reducing activity. |
This interactive table presents hypothetical SAR findings for derivatives of Chaetomellic Acid B Anhydride.
Research on Deuterated Chaetomellic Acid B Anhydride Remains Undisclosed in Public Domain
Despite interest in the chemical properties and potential applications of Chaetomellic Acid B Anhydride, a potent inhibitor of Ras protein farnesyltransferase, specific research into its deuterated form, Chaetomellic Acid B Anhydride-d3, is not currently available in publicly accessible scientific literature.
While the parent compound, Chaetomellic Acid B Anhydride, has been a subject of scientific inquiry, detailed studies concerning the chemical modification, derivative research, stereochemical effects on molecular interactions, and the development of prodrugs or bioisosteres specifically for the deuterium-labeled version have not been published.
Chaetomellic Acid B Anhydride-d3 is recognized as a labeled variant of the natural product, primarily utilized in research settings for its role as an inhibitor of Ras farnesyltransferase. The incorporation of deuterium (B1214612) atoms (d3) is a common strategy in medicinal chemistry and pharmacology to study the metabolic fate and pharmacokinetic properties of a compound. However, beyond its availability as a research chemical, the specific investigations into its advanced chemical and biological properties, as outlined in the requested article structure, remain elusive.
Broader research on related maleic anhydride compounds has explored various chemical modifications and the development of prodrugs to enhance their therapeutic potential. These studies often focus on altering the anhydride's reactivity and pharmacokinetic profile. Nevertheless, these findings cannot be directly extrapolated to Chaetomellic Acid B Anhydride-d3 without specific experimental validation.
Similarly, the stereochemical configuration of molecules is crucial for their biological activity, dictating how they interact with their target proteins. While the stereochemistry of the parent Chaetomellic Acid B Anhydride is understood, dedicated studies on how the isotopic labeling in the d3 variant might influence these interactions are not documented.
The development of prodrugs, which are inactive precursors that are converted into the active drug within the body, and bioisosteres, which are structurally different but have similar biological properties, are key strategies in drug discovery. The application of these approaches to Chaetomellic Acid B Anhydride-d3 has not been reported in peer-reviewed journals or other scientific communications.
Molecular and Cellular Mechanism of Action Research for Chaetomellicacidbanhydride
Cellular Response and Phenotypic Assays (In Vitro)
The inhibition of the Ras signaling pathway is expected to have significant consequences on cellular behavior, particularly regarding cell growth and survival. While the biochemical mechanism is well-supported, specific experimental data detailing the phenotypic effects of Chaetomellic Acid B Anhydride (B1165640) on various cell lines are not extensively available in the public domain.
Given that the Ras pathway is a central regulator of cell proliferation, its inhibition by Chaetomellic Acid B is anticipated to lead to a reduction in cell viability and proliferation in cells dependent on this pathway. nih.gov FPTase inhibitors as a class are known to prevent cell transformation and are considered non-cytotoxic anticancer agents. nih.gov However, specific studies quantifying the anti-proliferative effects of Chaetomellic Acid B through assays such as MTT, MTS, or CFSE dilution assays are not described in the available literature.
Disruption of Ras signaling can lead to cell cycle arrest or the induction of apoptosis (programmed cell death). thermofisher.com For instance, some Ras isoforms are involved in pro-apoptotic signaling, and their inhibition could potentially affect cell survival. nih.gov The p53 tumor suppressor gene, a key regulator of apoptosis and the cell cycle, can regulate proteins that are involved in these processes. thermofisher.com However, specific experimental results from studies using techniques like flow cytometry with Annexin V or propidium (B1200493) iodide staining to analyze apoptosis and cell cycle distribution in response to Chaetomellic Acid B treatment have not been reported. nih.govbdbiosciences.comlabome.com
Morphological Changes and Subcellular Localization Studies
The primary molecular target of Chaetomellic Acid B Anhydride is farnesyltransferase (FTase). Consequently, its cellular effects mirror those of other farnesyltransferase inhibitors (FTIs). Treatment of cancer cells, particularly those with Ras mutations, with FTIs leads to significant alterations in cellular morphology.
Notably, in v-K-ras-transformed Normal Rat Kidney (KNRK) cells, FTIs induce a dramatic reversion from a rounded, transformed morphology to a flattened, elongated phenotype that resembles untransformed cells. nih.govnih.gov This change is observable within 24 hours of treatment. nih.gov Interestingly, this morphological shift is not associated with the restoration of the actin cytoskeleton, which often remains disrupted. nih.gov Instead, the key driver of this phenotypic change appears to be the reorganization of the microtubule network. FTI treatment results in the appearance of extensive microtubule networks within the cells. nih.gov The critical role of microtubules is further evidenced by the fact that agents interfering with microtubule dynamics, such as vincristine (B1662923) or vinblastine, can block the FTI-induced morphological changes. nih.govnih.gov In contrast, drugs that interfere with actin polymerization have no such effect. nih.gov
These morphological changes are also linked to alterations in the cell cycle. FTI treatment typically leads to a decrease in the percentage of cells in the S-phase (synthesis phase) and a corresponding increase in the proportion of cells in the G1 and G2/M phases, indicating a slowdown in cell proliferation. nih.govnih.gov
Target Identification and Validation Methodologies
Identifying the specific molecular targets of a bioactive compound like Chaetomellic Acid B Anhydride-d3 is crucial to understanding its mechanism of action. A combination of computational and experimental techniques is employed for this purpose.
Affinity proteomics is a powerful technique to identify protein binding partners of a small molecule directly from a complex biological sample like a cell lysate. In this approach, the small molecule (the "bait") is immobilized on a solid support, such as chromatography beads, and then incubated with the cell lysate. Proteins that bind to the bait are "pulled down," isolated, and subsequently identified by mass spectrometry.
For Chaetomellic Acid B Anhydride, this would involve synthesizing a derivative with a linker arm that can be covalently attached to the beads without disrupting the part of the molecule responsible for binding to its target. This derivatized bait is then used to capture interacting proteins. This method was successfully used to identify farnesyltransferase as the primary target of a novel compound discovered through a phenotypic screen. nih.gov The use of Chaetomellic Acid B Anhydride-d3 in such an experiment could aid in quantifying the captured proteins with high precision.
Quantitative proteomics aims to measure the changes in the abundance of thousands of proteins in response to a stimulus, such as treatment with a drug. The deuterated (-d3) label on Chaetomellic Acid B Anhydride-d3 makes it an ideal tool for certain mass spectrometry-based quantitative methods. While SILAC (Stable Isotope Labeling with Amino acids in Cell culture) and iTRAQ (isobaric Tags for Relative and Absolute Quantitation) are common methods, the isotopic label on the compound itself allows for a variation of these techniques.
In a typical experiment, two populations of cells would be cultured. One would be treated with the unlabeled ("light") Chaetomellic Acid B Anhydride, and the other with the deuterated ("heavy") Chaetomellic Acid B Anhydride-d3. After treatment, the proteomes of both cell populations would be extracted, combined, and analyzed by mass spectrometry. The deuterium (B1214612) label creates a predictable mass shift, allowing the instrument to distinguish between peptides originating from the "light" versus the "heavy" treated cells. This allows for precise relative quantification of protein expression levels. A hypothetical output from such an experiment might look like the table below, indicating proteins whose expression is significantly altered by the compound, providing clues to its downstream effects.
| Protein | Gene | Fold Change (Heavy/Light) | Function |
|---|---|---|---|
| Proliferating cell nuclear antigen | PCNA | -2.5 | DNA replication and repair |
| Cyclin-dependent kinase 1 | CDK1 | -2.1 | Cell cycle regulation (G2/M) |
| Caspase-3 | CASP3 | +3.2 | Apoptosis execution |
| Rho-related GTP-binding protein RhoB | RHOB | +4.1 | Cytoskeletal regulation, apoptosis |
This table represents hypothetical data to illustrate the output of a quantitative proteomics experiment.
Phenotypic screening involves testing a compound across a wide array of cell lines or genetic mutants to observe its effect on cell viability, growth, or other measurable characteristics (phenotypes). nih.gov The pattern of sensitivity can reveal the compound's mechanism of action. For instance, a compound that inhibits farnesyltransferase would be expected to show high efficacy in cell lines that are highly dependent on the Ras signaling pathway. aacrjournals.org Microbial screening, often using yeast strains with specific genetic deficiencies, can also be a powerful tool for identifying inhibitors of conserved pathways, such as protein prenylation. nih.gov
Genetic interaction mapping takes this a step further by identifying genes that, when mutated, either enhance or suppress the effects of the drug. For example, if a mutation in a gene in the Ras pathway makes a cell resistant to Chaetomellic Acid B Anhydride, it provides strong evidence that the compound acts on that pathway.
Computational methods are invaluable for predicting and understanding drug-target interactions. In silico target prediction algorithms screen the structure of a small molecule against databases of known protein structures to identify potential binding partners. arxiv.orgarxiv.org
For Chaetomellic Acid B Anhydride, molecular docking studies have been performed to predict its binding mode with its target, farnesyltransferase (FTase). japsonline.comnih.govjapsonline.com These studies simulate the interaction between the small molecule (ligand) and the protein's binding site. The results provide a docking score, which estimates the binding affinity, and a detailed view of the specific amino acid residues involved in the interaction. Docking studies revealed that Chaetomellic Acid B binds effectively within the active site of FTase.
| Parameter | Value/Residue | Significance |
|---|---|---|
| Target Protein | Farnesyltransferase (FTase) | Enzyme in Ras post-translational modification |
| PDB ID | 3E33 | Crystallographic structure used for docking |
| Docking Score | -7.55 | Indicates favorable binding affinity |
| Key Interacting Residues | LeuB96 | Amino acids in the FTase active site forming key bonds with the inhibitor |
| ArgB202 | ||
| TyrB300 | ||
| AspB359 | ||
| TyrB361 | ||
| His362 |
Data derived from in silico analysis of Chaetomellic Acid B with farnesyltransferase.
Investigation of Downstream Biological Processes
Inhibition of farnesyltransferase by Chaetomellic Acid B Anhydride sets off a cascade of effects on downstream biological processes. Since the primary substrates of FTase are proteins involved in cellular signaling, most notably the Ras superfamily of small GTPases, the consequences of FTase inhibition are profound and have therapeutic potential, particularly in oncology. nih.govwikipedia.org
The farnesylation of Ras proteins is essential for their attachment to the inner surface of the cell membrane. wikipedia.org This localization is a prerequisite for their function as molecular switches in signal transduction pathways that regulate cell growth, differentiation, and survival. nih.gov When farnesylation is blocked, Ras proteins cannot localize to the membrane and are unable to transmit signals from upstream receptors to downstream effectors like the Raf-MEK-ERK and PI3K-Akt-mTOR pathways. nih.gov
The key downstream biological consequences of this inhibition include:
Inhibition of Cell Proliferation: By disrupting Ras signaling, FTIs block the pathways that drive uncontrolled cell division, a hallmark of cancer. nih.gov This often results in cell cycle arrest, as noted by the decrease in S-phase cells. nih.govnih.gov
Induction of Apoptosis: In many transformed cells, the constitutive signaling from mutated Ras provides a strong pro-survival signal. When this signal is abrogated by an FTI, the cells can undergo programmed cell death, or apoptosis. aacrjournals.org
Reversion of Malignant Phenotype: As described in the morphological studies, FTIs can cause transformed cells to revert to a more normal, non-cancerous appearance and growth pattern. nih.govaacrjournals.org
Gene Expression Profiling (e.g., RNA-Seq, qPCR)
Currently, there is no publicly available research detailing the impact of Chaetomellic Acid B Anhydride-d3 on global or targeted gene expression. Techniques such as RNA-Sequencing (RNA-Seq) and quantitative Polymerase Chain Reaction (qPCR) are powerful tools for elucidating how a compound alters cellular function by measuring changes in the transcriptome.
In the absence of such studies, the scientific community can only speculate on the potential genetic pathways that might be modulated by this compound. Hypothetically, based on the known activity of similar natural products, one might investigate genes involved in lipid metabolism, inflammatory responses, or cell stress pathways. However, without experimental data, any such hypotheses remain unverified.
Table 1: Hypothetical Gene Targets for Future qPCR Analysis of Chaetomellic Acid B Anhydride-d3 Treatment
| Gene Symbol | Full Gene Name | Putative Function | Rationale for Investigation |
| FDFT1 | Farnesyl-diphosphate farnesyltransferase 1 | Squalene (B77637) synthase | Potential direct target based on related compounds |
| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | Cholesterol synthesis | Key enzyme in the cholesterol biosynthesis pathway |
| SREBF2 | Sterol regulatory element binding transcription factor 2 | Regulation of lipid homeostasis | Master regulator of cholesterol and fatty acid synthesis |
| TNF | Tumor necrosis factor | Pro-inflammatory cytokine | To assess potential anti-inflammatory or pro-inflammatory effects |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | To assess potential immunomodulatory effects |
This table is purely speculative and intended to guide future research endeavors.
Metabolomic Analysis of Cellular Impact
Metabolomics provides a snapshot of the small-molecule metabolites within a cell or biological system, offering insights into the physiological and biochemical status of cells upon exposure to a compound. To date, no metabolomic studies have been published that specifically analyze the cellular impact of Chaetomellic Acid B Anhydride-d3.
Such an analysis could reveal alterations in central carbon metabolism, amino acid pathways, or nucleotide metabolism, providing a functional readout of the compound's effects. For instance, if Chaetomellic Acid B Anhydride-d3 were to inhibit a key enzyme in a metabolic pathway, a build-up of the substrate and a depletion of the product would be expected, which could be detected through metabolomic profiling.
Table 2: Potential Metabolite Classes for Investigation Following Chaetomellic Acid B Anhydride-d3 Exposure
| Metabolite Class | Key Pathways | Potential Impact of Compound | Analytical Technique |
| Organic Acids | Citric Acid Cycle, Glycolysis | Alterations in energy metabolism | GC-MS or LC-MS |
| Amino Acids | Amino acid synthesis and degradation | Changes in protein synthesis or catabolism | LC-MS |
| Acylcarnitines | Fatty acid oxidation | Impairment or enhancement of mitochondrial function | LC-MS/MS |
| Nucleotides | Purine and pyrimidine (B1678525) metabolism | Effects on DNA/RNA synthesis and cellular energy | LC-MS |
This table outlines potential areas of investigation for future metabolomic studies.
Lipidomic Analysis of Cellular Membranes
Lipidomics focuses on the comprehensive analysis of lipids in a biological system. The composition of cellular membranes is crucial for their function, and alterations in the lipid profile can have profound effects on cell signaling, transport, and integrity. There is no available research on the specific effects of Chaetomellic Acid B Anhydride-d3 on the lipid composition of cellular membranes.
Given that some related maleic anhydride-containing compounds are known to be inhibitors of squalene synthase, an enzyme in the cholesterol biosynthesis pathway, a lipidomic analysis would be a particularly relevant area of investigation. Inhibition of this pathway could lead to significant changes in the cellular lipidome, including the levels of cholesterol and its precursors.
Table 3: Hypothetical Changes in Cellular Membrane Lipids Following Treatment with Chaetomellic Acid B Anhydride-d3
| Lipid Class | Potential Change | Implication for Membrane Function |
| Cholesterol | Decrease | Altered membrane fluidity and permeability |
| Phosphatidylcholine (PC) | Compensatory changes | Maintenance of membrane integrity |
| Phosphatidylethanolamine (PE) | Compensatory changes | Effects on membrane curvature and protein function |
| Sphingolipids | Alterations | Changes in cell signaling and raft formation |
| Squalene | Accumulation (if FDFT1 is inhibited) | Precursor buildup, potential cellular toxicity |
This table presents a speculative overview of potential lipidomic alterations that warrant investigation.
Analytical Research Methodologies Utilizing Chaetomellicacidbanhydride D3
Development of Quantitative Analytical Methods
The development of robust and reliable quantitative analytical methods is fundamental for the accurate determination of Chaetomellic Acid B Anhydride (B1165640) in various biological matrices. The use of a stable isotope-labeled internal standard like Chaetomellic Acid B Anhydride-d3 is the gold standard in quantitative mass spectrometry. lcms.czscispace.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
The development of an LC-MS/MS method for the quantification of Chaetomellic Acid B Anhydride would involve the optimization of both chromatographic separation and mass spectrometric detection. The goal is to achieve a separation that provides a sharp, symmetrical peak for the analyte, free from interference from matrix components, and to establish highly selective and sensitive mass transitions for both the analyte and its deuterated internal standard.
Chromatographic Conditions: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is typically employed for the separation of natural products like Chaetomellic Acid B Anhydride. tmu.edu.tw The selection of the stationary phase (e.g., C18 column) and mobile phase composition (e.g., a gradient of acetonitrile (B52724) or methanol (B129727) in water with additives like formic acid or ammonium (B1175870) acetate) is optimized to achieve efficient separation and optimal ionization. nih.gov
Mass Spectrometric Conditions: Tandem mass spectrometry (MS/MS) is utilized for its high selectivity and sensitivity. tmu.edu.tw An electrospray ionization (ESI) source is common for such molecules. chromatographyonline.com The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Chaetomellic Acid B Anhydride and Chaetomellic Acid B Anhydride-d3 are monitored.
A hypothetical set of optimized LC-MS/MS parameters is presented in the table below.
| Parameter | Condition |
|---|---|
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | [M+H]+ → fragment ion 1 |
| MRM Transition (IS) | [M+3+H]+ → fragment ion 2 |
Role of Chaetomellic Acid B Anhydride-d3 as an Internal Standard in Quantification Assays
The use of a stable isotope-labeled internal standard (SIL-IS) like Chaetomellic Acid B Anhydride-d3 is crucial for accurate quantification in LC-MS/MS assays. scispace.comresearchgate.net The SIL-IS is added to samples at a known concentration at the beginning of the sample preparation process. Since it is chemically identical to the analyte, it experiences the same variations in sample extraction, handling, and ionization efficiency. scispace.com
By measuring the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to significantly improved precision and accuracy. texilajournal.com This is particularly important when dealing with complex biological matrices that are prone to matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte. researchgate.net The deuterated internal standard co-elutes with the analyte, ensuring that it experiences the same matrix effects, thus providing effective correction. texilajournal.com
Validation of Analytical Methods (e.g., linearity, sensitivity, reproducibility)
A developed LC-MS/MS method must be rigorously validated to ensure its reliability for its intended purpose. ut.ee Validation is performed according to guidelines from regulatory bodies and scientific organizations. ijrar.com Key validation parameters include linearity, sensitivity, and reproducibility. resolian.com
Linearity: The linearity of the method is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. ut.ee This is assessed by analyzing a series of calibration standards at different concentrations and performing a linear regression of the analyte/internal standard peak area ratio against the concentration. A high coefficient of determination (r²) is required.
Sensitivity: The sensitivity of the method is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. ut.ee
Reproducibility: The reproducibility of an analytical method is assessed by its precision, which is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. resolian.com This is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels, including intra-assay (repeatability) and inter-assay (intermediate precision).
The following table presents hypothetical validation results for a quantitative LC-MS/MS assay for Chaetomellic Acid B Anhydride using Chaetomellic Acid B Anhydride-d3 as an internal standard.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Linear Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | - | 1 ng/mL |
| Intra-assay Precision (%RSD) | ≤ 15% | < 8% |
| Inter-assay Precision (%RSD) | ≤ 15% | < 11% |
| Accuracy (%Bias) | Within ±15% | -9% to +7% |
Pharmacokinetic and Metabolic Research (Pre-clinical/Ex Vivo/In Vitro Models only)
Chaetomellic Acid B Anhydride-d3 is a valuable tool in pre-clinical, ex vivo, and in vitro studies aimed at understanding the pharmacokinetic and metabolic profile of the parent compound.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Research Models (excluding human data)
In vitro ADME studies are essential in early drug discovery to predict the in vivo pharmacokinetic properties of a compound. wuxiapptec.com These studies help to identify potential liabilities such as poor absorption or rapid metabolism. thermofisher.com Common in vitro models include liver microsomes, hepatocytes, and Caco-2 cells. thermofisher.com
In these studies, Chaetomellic Acid B Anhydride would be incubated with the chosen biological system, and the validated LC-MS/MS method, utilizing Chaetomellic Acid B Anhydride-d3 as the internal standard, would be used to quantify the disappearance of the parent compound over time. This allows for the determination of key parameters such as metabolic stability and permeability.
The following table illustrates the type of data that could be generated from an in vitro metabolic stability study in liver microsomes.
| Time (minutes) | Percent Parent Compound Remaining |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 15 | 62 |
| 30 | 38 |
| 60 | 15 |
From these data, parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated to predict the in vivo metabolic clearance of the compound.
Identification of Metabolites using Labeled Compound
Stable isotope-labeled compounds like Chaetomellic Acid B Anhydride-d3 are powerful tools for metabolite identification. acs.org When a mixture of the unlabeled and labeled compound is incubated in a metabolic system, the metabolites will also appear as doublet peaks in the mass spectrum, separated by the mass difference of the label (in this case, 3 Da). doi.org This "isotope signature" allows for the rapid and confident identification of drug-related material in a complex biological matrix, distinguishing them from endogenous components. nih.gov
Furthermore, the mass shift observed in the fragment ions in the MS/MS spectra of the labeled metabolites can provide valuable structural information, helping to pinpoint the site of metabolic modification on the molecule. nih.gov For example, if a fragment ion retains the deuterium (B1214612) label, it indicates that the metabolic modification has occurred on a different part of the molecule. Conversely, if a fragment ion does not show the mass shift, the modification has likely occurred on that part of the molecule. This approach greatly facilitates the elucidation of metabolic pathways. tandfonline.com
Theoretical and Computational Studies on Chaetomellicacidbanhydride
Molecular Dynamics Simulations to Investigate Compound-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique can provide a detailed, dynamic view of how Chaetomellic Acid B Anhydride (B1165640) interacts with its biological target, farnesyl-protein transferase (FPTase). nih.govclockss.orgmedchemexpress.com FPTase is a key enzyme involved in post-translational modification of Ras proteins, which are implicated in cell signaling pathways. researchgate.netnih.gov
By simulating the compound and the enzyme within a virtual aqueous environment, researchers can observe the binding process, characterize the stability of the compound-target complex, and identify the key intermolecular forces driving the interaction. pnas.orgnih.gov The simulation would track the trajectory of every atom based on a force field, a set of parameters that describes the potential energy of the system.
Key insights that could be gained from MD simulations include:
Binding Pose and Stability: Determining the preferred orientation of the anhydride within the FPTase active site and calculating the root mean square deviation (RMSD) over time to assess the stability of this pose.
Interaction Footprint: Identifying the specific amino acid residues in FPTase that form significant contacts (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the inhibitor. The long hexadecenyl chain is expected to form extensive hydrophobic interactions, while the carbonyl groups of the anhydride ring can act as hydrogen bond acceptors.
Binding Free Energy: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy (ΔG_bind), which indicates the affinity of the compound for the target enzyme. nih.gov
The table below illustrates the type of data that could be generated from a hypothetical MD simulation study of the Chaetomellic Acid B Anhydride-FPTase complex.
| Simulation Parameter | Hypothetical Value | Significance |
|---|---|---|
| Binding Free Energy (ΔG_bind) | -12.5 kcal/mol | Predicts high binding affinity to FPTase. |
| Ligand RMSD | 1.2 Å | Indicates a stable binding pose within the active site. |
| Key Interacting Residue 1 | Arg202 | Potential hydrogen bond with anhydride carbonyl. |
| Key Interacting Residue 2 | Tyr361 | Potential π-π stacking or hydrophobic interaction. |
| Key Interacting Residue 3 | Trp102 | Forms part of a hydrophobic pocket for the alkyl chain. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. researchgate.net These calculations can provide a detailed understanding of the electron distribution, orbital energies, and reactivity of Chaetomellic Acid B Anhydride. scientific.net The maleic anhydride moiety is an electron-deficient system, making it susceptible to nucleophilic attack, a key aspect of its potential mechanism of action. libretexts.org
Computational studies on maleic anhydride and its derivatives have shown that these methods can accurately predict geometries, vibrational frequencies, and reaction energetics. jlu.edu.cnresearchgate.netresearchgate.net For Chaetomellic Acid B Anhydride, these calculations could map out the molecular orbitals and electrostatic potential.
Specific applications of quantum chemical calculations include:
Mapping Electron Density: Calculating the electrostatic potential (ESP) map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The carbonyl carbons of the anhydride are expected to be highly electrophilic.
Frontier Molecular Orbital Analysis: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Reaction Mechanism Studies: Modeling the reaction pathway for nucleophilic attack on the anhydride ring, for instance, by a cysteine residue in the FPTase active site. This would involve locating the transition state structure and calculating the activation energy barrier for the reaction. researchgate.net
The following table presents hypothetical quantum chemical descriptors for Chaetomellic Acid B Anhydride that could be derived from DFT calculations.
| Quantum Chemical Descriptor | Hypothetical Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.8 eV | Energy of the highest energy electrons, related to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Energy of the lowest energy unoccupied orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability; a smaller gap implies higher reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| ESP Minimum (on carbonyl O) | -55 kcal/mol | Electron-rich region, site for hydrogen bonding. |
| ESP Maximum (on carbonyl C) | +70 kcal/mol | Highly electron-poor region, susceptible to nucleophilic attack. |
Pharmacophore Modeling and Ligand-Based Drug Design (excluding clinical applications)
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific target. nih.govnih.gov A pharmacophore model for FPTase inhibitors could be developed based on the structure of Chaetomellic Acid B Anhydride and other known inhibitors.
This model would not represent a real molecule but rather an abstract map of key interaction points. For Chaetomellic Acid B Anhydride, these features would likely include:
Hydrogen Bond Acceptors: Corresponding to the two carbonyl oxygen atoms in the maleic anhydride ring.
Hydrophobic Features: A large hydrophobic region representing the long (Z)-hexadec-7-enyl side chain.
Exclusion Volumes: Defining regions of space that would clash with the receptor, providing a more refined model for virtual screening.
Once developed, this pharmacophore model could be used as a 3D query to rapidly screen large virtual libraries of compounds. The goal would be to identify novel molecular scaffolds that match the pharmacophore's features and thus have a high probability of being FPTase inhibitors. This approach accelerates the discovery of new lead compounds by focusing computational and experimental efforts on the most promising candidates.
The table below outlines a hypothetical pharmacophore model derived from Chaetomellic Acid B Anhydride.
| Pharmacophoric Feature | Geometric Location (Hypothetical Coordinates) | Corresponding Chemical Group |
|---|---|---|
| Hydrogen Bond Acceptor 1 | X: 2.1, Y: 1.5, Z: 0.5 | Carbonyl Oxygen 1 |
| Hydrogen Bond Acceptor 2 | X: 1.8, Y: -1.2, Z: 0.3 | Carbonyl Oxygen 2 |
| Hydrophobic Center | X: -8.5, Y: 0.2, Z: -0.1 | Alkyl Chain (approx. center) |
| Exclusion Volume 1 | Sphere at X: 4.0, Y: 0.0, Z: 0.0, Radius: 2.0 Å | Defines steric hindrance near the active site entrance. |
De Novo Design Strategies based on Chaetomellic Acid B Anhydride Scaffold
De novo drug design aims to create novel molecules from scratch, often by using a known active scaffold as a starting point. nih.gov The core structure of Chaetomellic Acid B Anhydride—a 3-alkyl-4-methyl-maleic anhydride—serves as an excellent scaffold for such strategies. researchgate.net The objective is to design new compounds that retain the key binding features of the original molecule while exploring new chemical space to potentially improve properties like potency or synthetic accessibility.
Computational strategies for de novo design based on this scaffold could include:
Scaffold Hopping: Replacing the maleic anhydride ring with other cyclic, electron-deficient systems (bioisosteres) that can maintain the correct geometry for the hydrogen bond acceptor and hydrophobic features.
Fragment Growing: Starting with the maleic anhydride core docked in the FPTase active site and computationally "growing" new side chains into unoccupied hydrophobic pockets, potentially different from the native hexadecenyl chain.
Fragment Linking: Using the anhydride core and a separate fragment known to bind elsewhere in the active site and computationally designing a linker to connect them into a single, more potent molecule.
These generative processes can produce vast libraries of novel virtual compounds that can then be filtered based on predicted binding affinity, drug-like properties, and synthetic feasibility, leading to a small number of high-priority targets for chemical synthesis and biological evaluation. mdpi.com
The table below summarizes potential de novo design strategies using the Chaetomellic Acid B Anhydride scaffold.
| Design Strategy | Modification Target | Objective | Example Modification |
|---|---|---|---|
| Scaffold Hopping | Maleic Anhydride Ring | Improve chemical stability or explore new interactions. | Replace with a succinimide (B58015) or a thiazolidinedione ring. |
| Fragment Growing | Alkyl Chain | Optimize hydrophobic interactions and explore new pockets. | Add an aromatic group to the end of the chain. |
| Side Chain Modification | Methyl Group | Probe for additional interactions or alter electronics. | Replace methyl with an ethyl or trifluoromethyl group. |
| Chain Isosteres | Alkyl Chain | Improve metabolic stability or solubility. | Incorporate an ether or amide linkage into the chain. |
Future Research Directions and Open Questions
Elucidation of Remaining Unidentified Molecular Targets
Key Research Questions:
Does Chaetomellic Acid B Anhydride-d3 interact with other prenyltransferases, such as geranylgeranyltransferase I and II?
Are there other enzymes or receptor proteins within the cell that are modulated by this compound?
Could the deuteration of the molecule influence its binding affinity or specificity for different targets compared to the non-deuterated form?
Potential Methodologies:
Affinity chromatography-mass spectrometry: Using immobilized Chaetomellic Acid B Anhydride-d3 to capture interacting proteins from cell lysates.
Chemical proteomics approaches: Employing clickable or photoaffinity-labeled probes derived from Chaetomellic Acid B Anhydride-d3 to identify binding partners in a cellular context.
Computational target prediction: Utilizing in silico methods to screen for potential binding sites on a wide range of proteins.
Exploration of Novel Synthetic Pathways and Analogues
The current synthetic routes for chaetomellic anhydrides can be complex and may have limitations in terms of yield and scalability. researchgate.net The development of more efficient and versatile synthetic strategies is crucial for producing Chaetomellic Acid B Anhydride-d3 and a diverse library of analogues for structure-activity relationship (SAR) studies.
Table 1: Potential Synthetic Strategies for Chaetomellic Acid B Anhydride-d3 and its Analogues
| Synthetic Approach | Description | Potential Advantages |
| Catalytic C-H Activation | Direct functionalization of C-H bonds to introduce the deuterated methyl group and construct the anhydride (B1165640) ring. | Increased step economy and reduced waste. |
| Flow Chemistry | Continuous synthesis in microreactors for improved control over reaction parameters and enhanced safety. | Higher yields, faster reaction times, and easier scale-up. |
| Enzymatic Synthesis | Utilizing enzymes to catalyze key steps in the synthesis for high stereoselectivity and milder reaction conditions. | Environmentally friendly and potential for novel transformations. |
The synthesis of a range of analogues with modifications to the aliphatic side chain and the anhydride ring will be essential to probe the binding pocket of farnesyltransferase and other potential targets. These analogues could lead to the development of inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Advanced Mechanistic Characterization through Multi-Omics Approaches
To gain a comprehensive understanding of the cellular response to Chaetomellic Acid B Anhydride-d3, a systems-level approach is necessary. Multi-omics technologies can provide a global view of the changes in the proteome, metabolome, and lipidome following treatment with the inhibitor.
Table 2: Proposed Multi-Omics Studies for Chaetomellic Acid B Anhydride-d3
| Omics Platform | Key Information to be Gained |
| Proteomics | Identification of changes in protein expression and post-translational modifications, revealing affected signaling pathways. |
| Metabolomics | Analysis of alterations in cellular metabolism, providing insights into the metabolic rewiring induced by farnesyltransferase inhibition. |
| Lipidomics | Characterization of changes in the lipid profile, as farnesylation is a key lipid modification of proteins. |
By integrating data from these different "omics" layers, researchers can construct detailed models of the drug's mechanism of action, identify biomarkers of response, and potentially uncover novel therapeutic applications.
Integration of Chaetomellic Acid B Anhydride-d3 in Advanced Analytical Platforms
The presence of deuterium (B1214612) in Chaetomellic Acid B Anhydride-d3 makes it an ideal internal standard for quantitative mass spectrometry-based assays. This is particularly valuable for pharmacokinetic and pharmacodynamic (PK/PD) studies, allowing for precise measurement of the non-deuterated drug in biological matrices.
Future Analytical Applications:
Development of highly sensitive LC-MS/MS methods: For the accurate quantification of Chaetomellic Acid B Anhydride in preclinical and clinical samples.
Metabolite identification studies: The deuterium label can be used to trace the metabolic fate of the compound, helping to identify and characterize its metabolites.
Imaging mass spectrometry: To visualize the distribution of the drug and its metabolites within tissues, providing spatial information about its target engagement.
Theoretical Predictions for Further Experimental Validation
Computational modeling and theoretical chemistry can play a crucial role in guiding future experimental work. These approaches can be used to predict the binding modes of Chaetomellic Acid B Anhydride-d3 to its targets, design novel analogues with improved properties, and understand the fundamental principles governing its inhibitory activity.
Areas for Theoretical Investigation:
Molecular docking and dynamics simulations: To predict the binding conformation of Chaetomellic Acid B Anhydride-d3 in the active site of farnesyltransferase and other potential targets.
Quantum mechanics/molecular mechanics (QM/MM) calculations: To investigate the reaction mechanism of farnesyltransferase and how the inhibitor interferes with this process.
Quantitative Structure-Activity Relationship (QSAR) modeling: To develop predictive models that can guide the design of new analogues with enhanced potency.
By combining theoretical predictions with experimental validation, researchers can accelerate the discovery and development of next-generation farnesyltransferase inhibitors based on the chaetomellic acid scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
